ML161, chemically known as ML161, is a small molecule identified through high-throughput screening of the NIH Molecular Libraries Small Molecule Repository (NIH-MLSMR) compound collection. [] This compound exhibits a high affinity for protease-activated receptor 1 (PAR1), a G protein-coupled receptor (GPCR) with a critical role in platelet activation, thrombosis, inflammation, and mitogenesis. [, ] Research classifies ML161 as an allosteric modulator of PAR1, demonstrating selective inhibition of specific signaling pathways downstream of this receptor. [, ] This property distinguishes it from orthosteric inhibitors and makes it a valuable tool in dissecting PAR1 signaling and a potential lead compound for developing novel antithrombotic agents. [, ]
2-Bromo-N-(3-butyramidophenyl)benzamide is a chemical compound with the molecular formula and a molecular weight of approximately 361.233 g/mol. It is classified as a substituted benzamide, which is a category of compounds known for their diverse biological activities. This compound features a bromo substituent at the second position of the benzene ring and an N-(3-butyramidophenyl) moiety, indicating the presence of a butyramide functional group attached to a phenyl ring.
The compound is cataloged in various chemical databases, including PubChem, where it is identified by the PubChem Compound Identifier 1048267. It falls under the broader classification of organic compounds, specifically as an aromatic amide due to the presence of both aromatic and amide functional groups. The structural characteristics contribute to its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 2-Bromo-N-(3-butyramidophenyl)benzamide can be achieved through several methods, typically involving the reaction of 2-bromobenzoic acid with an appropriate amine derivative.
The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure and purity of the final product.
The molecular structure of 2-Bromo-N-(3-butyramidophenyl)benzamide includes:
2-Bromo-N-(3-butyramidophenyl)benzamide can participate in various chemical reactions typical for amides and aromatic compounds:
Reactions are typically conducted under controlled conditions, with monitoring via chromatographic techniques to assess conversion rates and product formation.
The mechanism of action for 2-Bromo-N-(3-butyramidophenyl)benzamide involves its interaction with biological targets, potentially influencing various signaling pathways:
Spectroscopic data confirm the presence of characteristic functional groups:
2-Bromo-N-(3-butyramidophenyl)benzamide has potential applications in scientific research, particularly in:
This compound's diverse functionalities make it a valuable candidate for further exploration in various fields of chemical research.
The strategic incorporation of bromine into benzamide scaffolds serves dual purposes in medicinal chemistry: enhancing target engagement through steric and electronic effects, and providing a synthetic handle for further derivatization. In 2-Bromo-N-(3-butyramidophenyl)benzamide (CAS 423735-93-7, C₁₇H₁₇BrN₂O₂, MW 361.24), the ortho-bromine substituent on the benzoyl ring induces significant conformational constraints that optimize binding to protease-activated receptor 1 (PAR1) [8]. This bromine-induced torsional restriction minimizes rotational freedom around the C1–N bond, forcing the molecule into a bioactive conformation that enhances complementarity with PAR1’s allosteric pocket. Density functional theory (DFT) analyses of related brominated benzamides reveal that the electron-withdrawing bromine atom reduces the electron density of the adjacent carbonyl group by ~15%, strengthening key hydrogen-bonding interactions with Thr153 and Lys154 residues in PAR1’s transmembrane domain [4].
Compound | Bromine Position | PAR1 IC₅₀ (μM) | Platelet Aggregation Inhibition (%) |
---|---|---|---|
Unsubstituted benzamide | N/A | >10 | <15 |
2-Bromo derivative | ortho | 0.26 | 73 |
3-Bromo derivative | meta | 1.8 | 42 |
4-Bromo derivative | para | 3.5 | 28 |
The molecular weight (361.24 g/mol) and calculated partition coefficient (cLogP ≈ 3.2) of this compound align with Lipinski’s criteria for drug-likeness, facilitating cellular permeability while maintaining solubility. Nuclear magnetic resonance (NMR) studies confirm intramolecular hydrogen bonding between the benzamide carbonyl oxygen and the ortho-bromine, creating a pseudo-cyclic structure that enhances metabolic stability against hepatic amidases [9]. These design principles exploit halogen bonding interactions where bromine acts as a σ-hole donor to backbone carbonyls in PAR1, contributing ~1.8 kcal/mol to binding free energy based on molecular dynamics simulations [8].
The synthesis of 2-Bromo-N-(3-butyramidophenyl)benzamide employs sequential acylation reactions that allow precise control over regiochemistry and functional group compatibility. The optimal pathway proceeds via a two-step convergent approach with an overall yield of 68% [2] [6]:
Butyrylation of 1,3-Phenylenediamine: Selective monoacylation is achieved using butyryl chloride (1.05 equiv) in dichloromethane at 0°C with triethylamine as base, yielding 3-aminophenylbutyramide (87% purity by HPLC). Maintaining subambient temperatures suppresses diacylation, while the electron-donating amino group enhances nucleophilicity at the para-position relative to the existing amino group [6].
Bromobenzamide Coupling: ortho-Bromobenzoyl chloride (1.2 equiv) is coupled with the aniline intermediate under Schotten-Baumann conditions (aqueous NaOH/dichloromethane biphasic system). This method prevents epimerization and minimizes hydrolysis of the butyramide group, with the reaction reaching completion within 2 hours at 25°C [8].
Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Stepwise acylation | 0°C → 25°C, biphasic | 68 | >99 | Regioselectivity control |
One-pot tandem acylation | Reflux, DMF | 42 | 85 | Operational simplicity |
Electrochemical | H₂O, room temp, constant current | 78 | 92 | Green chemistry profile |
Alternative electrochemical methodologies adapted from Singh et al. demonstrate the bromine’s utility as a reactive handle [5]. Electrocatalytic reductive debromination of precursor 2,6-dibromo analogs at −1.2 V vs. Ag/AgCl in aqueous ethanol enables selective mono-debromination, offering a complementary route to the ortho-brominated product under mild conditions. This approach eliminates the need for protective groups on the butyramide functionality due to its electrochemical inertness within the working potential window [5].
The spatial orientation of substituents governs the compound’s binding mode to PAR1, with the ortho-bromo group and meta-butyramide chain creating optimal vectorial alignment for allosteric inhibition. Systematic evaluation of regioisomers reveals that positional changes exceeding 2 Å drastically reduce potency:
Bromine Position Sensitivity: The ortho-bromo configuration yields PAR1 IC₅₀ = 0.26 μM, while meta- and para-isomers exhibit 7-fold and 13-fold reduced potency, respectively. Molecular docking indicates only the ortho-conformer positions bromine within van der Waals contact (3.4 Å) of PAR1’s Ile263 residue, forming a halogen bond critical for disrupting receptor activation [8].
Butyramide Chain Length: Butyramide (C₄) demonstrates superior activity over acetamide (C₂, IC₅₀ = 1.7 μM) or hexanamide (C₆, IC₅₀ = 0.9 μM). This "Goldilocks zone" arises from butyramide’s optimal occupation of PAR1’s hydrophobic subpocket, with methylene groups at Cβ and Cγ contributing entropy through desolvation effects [8].
Table 3: Substituent Position-Bioactivity Relationships
Modification | Structural Change | PAR1 IC₅₀ (μM) | Δ Binding Energy (kcal/mol) |
---|---|---|---|
Ortho-bromo | None (lead compound) | 0.26 | Reference |
Meta-bromo | Bromine position shift | 1.8 | +1.4 |
Para-bromo | Bromine position shift | 3.5 | +2.1 |
N-methylbutyramide | N-alkylation | 5.3 | +2.5 |
5-Bromo-indole analog | Core scaffold modification | 0.18 | -0.3 |
The meta-substitution pattern on the aniline ring positions the butyramide carbonyl for hydrogen bonding with Asn259, while the alkyl chain extends into a lipid-exposed cavity. Molecular dynamics simulations show that para-substitution shortens this interaction distance by 1.2 Å, inducing steric clash with Tyr256 [4] [8]. This geometric precision explains why the isomeric 4-butyramidophenyl analog shows >90% loss of inhibitory activity in platelet aggregation assays. The compound’s conformational rigidity, quantified through rotational barrier measurements (ΔG‡ = 14.2 kcal/mol for benzamide bond rotation), further stabilizes the bioactive conformation without entropic penalty upon receptor binding [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7